Product packaging for METALNIKOWIN I(Cat. No.:CAS No. 172430-37-4)

METALNIKOWIN I

Cat. No.: B1143295
CAS No.: 172430-37-4
M. Wt: 1838.12
Attention: For research use only. Not for human or veterinary use.
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Description

Metalnikowin I is a natural antimicrobial peptide (AMP) originally isolated from insects . It is a short, cationic peptide characterized by a high content of proline residues, classifying it within the proline-rich AMPs (PrAMPs) . This class of peptides is a critical component of the innate immune system across diverse organisms. Unlike many membrane-disrupting AMPs, PrAMPs like this compound are known for their unique mechanism of action, which involves targeting intracellular bacterial processes . They can bind to and inhibit essential intracellular targets such as the 70S ribosome and the heat shock protein DnaK. This interaction leads to the inhibition of protein synthesis and the accumulation of misfolded polypeptides within the microbial cell, ultimately causing cell death . This intracellular mechanism is distinct from that of conventional antibiotics and makes it significantly more difficult for bacteria to develop resistance. This compound has been screened in research settings for its activity against a range of pathogenic bacteria, including meticillin-resistant Staphylococcus aureus (MRSA) . Its properties make it a promising foundational template for the research and development of novel anti-infective agents to address the growing global challenge of antimicrobial resistance. As a research tool, this compound can be utilized in microbiological studies to investigate the mechanisms of proline-rich antimicrobial peptides, to explore novel strategies for combating drug-resistant pathogens, and in the design of new synthetic peptide analogues with enhanced properties. This product is labeled "Research Use Only" (RUO). It is not intended for use in diagnostic or therapeutic procedures for humans or animals. RUO products are essential tools for scientific investigation, drug discovery, and the development of new therapies and diagnostic tools in controlled laboratory environments .

Properties

CAS No.

172430-37-4

Molecular Formula

C80H128N26O22S

Molecular Weight

1838.12

Origin of Product

United States

Structural Elucidation and Molecular Architecture of Metalnikowin I

Primary Sequence Analysis and Amino Acid Composition of METALNIKOWIN I

The primary structure of this compound reveals a peptide of 15 amino acids with the sequence VDKPDYRPRPRPPNM. unal.edu.co It has a notable abundance of proline and arginine residues, which is a hallmark of PrAMPs. nih.govmdpi.com

PropertyValue
Amino Acid SequenceVDKPDYRPRPRPPNM
Number of Residues15
Molecular Weight~2040 Da
Hydrophobic Amino Acid %13.33%
Data derived from available research. unal.edu.couniprot.org

The sequence contains several Pro-Arg-Pro (PRP) or similar motifs, which are characteristic of this class of peptides. mdpi.com

This compound contains conserved motifs that are common among Class I PrAMPs. The most prominent of these is the Pro-Arg-Pro (PRP) motif. mdpi.com These motifs are essential for the peptide's interaction with the ribosomal exit tunnel. mdpi.comoncotarget.com Specifically, the sequence contains a PRP motif and an overlapping RPRP segment. Additionally, the N-terminal VDKP motif is shared with other insect PrAMPs like Oncocin and Pyrrhocoricin. oncotarget.com

Higher-Order Structural Characterization of this compound

The three-dimensional structure of this compound, particularly when bound to its target, the ribosome, has been elucidated through advanced structural biology techniques.

X-ray crystallography studies of this compound in complex with the Thermus thermophilus 70S ribosome have provided detailed insights into its binding mode. oup.comnih.govpdbj.org These studies, conducted at resolutions of 2.8-3.0 Å, reveal that this compound binds within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. oup.comnih.gov The Protein Data Bank (PDB) accession code for the crystal structure of this compound bound to the T. thermophilus 70S ribosome is 5FDU and 5HCP. oup.compdbj.org

The crystallographic data shows that this compound binds in a reverse orientation compared to a nascent polypeptide chain. oup.comunits.it This means its N-terminus is positioned near the peptidyl transferase center (PTC), while the C-terminus extends into the exit tunnel. frontiersin.org This binding mode physically obstructs the path of newly synthesized peptides and interferes with the accommodation of aminoacyl-tRNA at the A-site, thereby inhibiting translation. oup.comnih.gov

Within the ribosomal exit tunnel, this compound adopts an extended, non-helical conformation. frontiersin.org This conformation is stabilized by numerous interactions with the 23S rRNA. oncotarget.com The peptide makes extensive contact with three main regions of the large ribosomal subunit: the A-site tRNA binding pocket, the A-site crevice, and the upper part of the exit tunnel. units.it The N-terminal aspartic acid residue interacts with the Watson-Crick edge of nucleotide G2553 in the A-loop of the 23S rRNA. researchgate.net The core of the peptide, rich in proline and arginine, interacts with the highly conserved PTC. oncotarget.com

Comparative Structural Relationships of this compound with Other Class I PrAMPs

This compound shares significant structural and sequential homology with other Class I PrAMPs, such as Oncocin, Pyrrhocoricin, and the mammalian Bac7. frontiersin.orgoup.com These peptides all bind to the ribosome in a similar extended conformation and reverse orientation. frontiersin.orgunits.it

Analogies with Pyrrhocoricin, Oncocin, and Bac7

This compound shares significant structural and functional similarities with other PrAMPs, particularly Pyrrhocoricin, Oncocin, and Bac7. nih.govoup.comunits.itnih.govnih.govasm.org These peptides are all known to bind to the bacterial ribosome and inhibit translation. nih.govnih.govnih.govrsc.orgresearchgate.net

Crystal structures of this compound, Pyrrhocoricin, Oncocin derivatives, and Bac7 bound to the Thermus thermophilus 70S ribosome reveal that they all bind within the peptide exit tunnel. nih.govpdbj.orgrcsb.orgoup.comunits.itnih.gov This binding site overlaps with the locations where well-characterized antibiotics bind, and these PrAMPs effectively compete with antibiotics like erythromycin (B1671065) that target this tunnel. oup.comnih.govnih.govresearchgate.netrcsb.orgacs.org By occupying this crucial space, they physically obstruct the path of the nascent polypeptide chain. nih.govpdbj.orgrcsb.org

A key shared characteristic is their mode of inhibiting protein synthesis at the initiation stage. nih.govpdbj.orgrcsb.org They allow the formation of the 70S initiation complex but prevent the transition to the elongation phase. oup.comunits.itnih.govnih.gov This is achieved by blocking the accommodation of the aminoacyl-tRNA (aa-tRNA) at the A-site of the peptidyl transferase center (PTC). oup.comunits.itnih.govnih.gov

This compound and Pyrrhocoricin, despite being isolated from different insect species, exhibit approximately 70% sequence conservation with Oncocin, which strongly suggested a similar mechanism of targeting the bacterial ribosome. nih.govoup.com The N-termini of Oncocin, Pyrrhocoricin, and Metalnikowin share a VDKP motif, which is thought to be important for their interaction with the 23S rRNA and proper positioning within the peptide exit tunnel. oncotarget.com In contrast, the mammalian PrAMP Bac7 has a proline-arginine rich N-terminus. oncotarget.com The binding of Bac7 involves its N-terminal RIRR motif, which is critical for its inhibitory activity and establishes stacking interactions with rRNA bases. oup.comunits.itnih.gov

The following table provides a comparative overview of these antimicrobial peptides.

FeatureThis compoundPyrrhocoricinOncocinBac7
Source Palomena prasina (insect) nih.govPyrrhocoris apterus (insect) nih.govwikipedia.orgOncopeltus fasciatus (insect) protein-cell.orgBovine (mammal) nih.gov
Primary Target Bacterial Ribosome nih.govpdbj.orgrcsb.orgBacterial Ribosome nih.govpdbj.orgwikipedia.orgBacterial Ribosome rsc.orgresearchgate.netoncotarget.comprotein-cell.orgBacterial Ribosome nih.govnih.gov
Binding Site Ribosomal Exit Tunnel nih.govpdbj.orgrcsb.orgoup.comunits.itnih.govRibosomal Exit Tunnel nih.govoup.comunits.itnih.govnih.govRibosomal Exit Tunnel oncotarget.comprotein-cell.orgresearchgate.netRibosomal Exit Tunnel oup.comunits.itnih.govnih.govresearchgate.net
Mechanism Inhibits translation initiation nih.govpdbj.orgrcsb.orgInhibits translation initiation nih.govpdbj.orgnih.govInhibits translation initiation oncotarget.comprotein-cell.orgInhibits translation initiation oup.comnih.gov

Structural Determinants of Ribosomal Binding Orientation

The binding of this compound and related PrAMPs to the ribosome is characterized by a specific, reversed orientation compared to a nascent polypeptide chain. oup.comunits.itnih.gov This "head-first" insertion places the N-terminus of the peptide deep within the ribosomal exit tunnel, near the peptidyl transferase center (PTC), while the C-terminus is more exposed. oup.comunits.itnih.govoncotarget.com

Crystal structures reveal that these PrAMPs simultaneously occupy three distinct antibiotic-binding sites within the ribosome, leading to a very effective blockage of the peptide exit tunnel. nih.govpdbj.orgrcsb.org The N-terminus directly interferes with the binding of the CCA-end of the A-site tRNA in the PTC. nih.govoncotarget.com The central part of the peptide occupies the A-site cleft at the entrance of the exit tunnel. oncotarget.com The C-terminal region extends into the upper chamber of the exit tunnel. oup.comoncotarget.com

The orientation and binding are governed by specific interactions between the peptide and the 23S rRNA. For instance, in Bac7, multiple arginine side chains at the N-terminus form stacking interactions with exposed nucleotide bases of the rRNA. oup.comunits.itnih.gov While this compound shares a common binding mode with Pyrrhocoricin and Oncocin, there are subtle differences. For example, a π-stacking interaction with Tyr6, mediated by a leucine (B10760876) residue in other PrAMPs, is formed by an arginine in this compound. oup.com

The proline residues, a defining feature of this class of peptides, are crucial for their structure and function. They prevent the formation of a standard α-helix, allowing the peptide to adopt an extended conformation that can span the different binding sites within the ribosome. biorxiv.org Proline mutations within the conserved PRP motif have been shown to eliminate the antimicrobial activity of Metalnikowin. biorxiv.org

The C-terminal region of these peptides shows more variability and flexibility within the upper part of the peptide exit tunnel, suggesting a degree of plasticity in this region of the ribosome to accommodate different nascent chains. oup.com In fact, for Metalnikowin, beneficial mutations that enhance its activity are predominantly found near the C-terminus, a region that has fewer initial contacts with the ribosome but has the potential for improved interactions upon residue substitution. biorxiv.org

The table below outlines the key structural determinants for the ribosomal binding of these peptides.

Structural DeterminantRole in Ribosomal BindingSupporting Peptides
Proline-Rich Sequence Prevents α-helix formation, allowing an extended conformation to span multiple binding sites. biorxiv.orgThis compound, Pyrrhocoricin, Oncocin, Bac7
Reversed Binding Orientation N-terminus binds deep in the exit tunnel near the PTC, C-terminus is more exposed. oup.comunits.itnih.govThis compound, Pyrrhocoricin, Oncocin, Bac7
N-terminal Motif Critical for interactions with 23S rRNA and positioning in the exit tunnel. oup.comunits.itnih.govoncotarget.comThis compound, Pyrrhocoricin, Oncocin (VDKP motif); Bac7 (RIRR motif)
Interaction with PTC Blocks the binding of the A-site tRNA, inhibiting translation initiation. nih.govoup.comunits.itnih.govoncotarget.comThis compound, Pyrrhocoricin, Oncocin, Bac7
C-terminal Variability Interacts with the upper chamber of the exit tunnel; mutations can enhance activity. oup.combiorxiv.orgThis compound

Molecular Mechanisms of Action and Target Interactions of Metalnikowin I

Inhibition of Bacterial Protein Synthesis via Ribosomal Binding

The bactericidal activity of Metalnikowin I stems from its ability to bind to the bacterial ribosome and halt protein synthesis. asm.org Structural and biochemical studies have revealed that this compound, along with other Class I PrAMPs like Pyrrhocoricin and Oncocin, shares a common mechanism of inactivating the ribosome. nih.govgenscript.comrcsb.orgnih.govpdbj.org This process involves several key interactions and consequences.

This compound directly targets the 70S bacterial ribosome. oup.comnih.gov High-resolution X-ray crystal structures have shown this compound in a complex with the Thermus thermophilus 70S ribosome, providing a detailed view of the interaction. nih.govgenscript.comrcsb.orgnih.govoup.com The peptide binds primarily within the large 50S ribosomal subunit, establishing extensive contact with components of the ribosome's core machinery. oup.comunits.it These interactions are crucial for positioning the peptide in a way that obstructs the ribosome's function. oncotarget.com

A defining feature of this compound's mechanism is its binding location within the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.govgenscript.comnih.govnih.govrcsb.orgnih.govresearchgate.net The NPET is the channel through which newly synthesized polypeptide chains emerge from the ribosome. embopress.org this compound binds within the upper part of this tunnel in a reverse orientation compared to that of a normal, growing polypeptide chain. oup.comnih.govunits.itresearchgate.net By lodging itself in this critical passage, this compound effectively creates a plug, physically blocking the path for nascent proteins. nih.govgenscript.comrcsb.orgnih.govoncotarget.com Its binding site significantly overlaps with the known binding sites of other antibiotics that target the exit tunnel, such as macrolides. rcsb.orgoncotarget.com

Table 1: Structural Details of this compound Binding to the Bacterial Ribosome
Binding CharacteristicDescriptionSupporting Evidence
Target70S Ribosome (specifically the 50S large subunit)X-ray crystallography of Metalnikowin-70S complex. rcsb.orgoup.com
Binding SiteNascent Polypeptide Exit Tunnel (NPET)Binding observed within the upper region of the tunnel. nih.govnih.govresearchgate.net
OrientationReverse orientation relative to a nascent polypeptideN-terminus points toward the peptidyl transferase center (PTC). oup.comunits.it
Overlapping SitesOccupies sites for other antibiotics (e.g., macrolides)Simultaneously occupies three characterized antibiotic-binding sites. nih.govgenscript.comrcsb.org

The specific placement of this compound within the NPET has direct consequences for the catalytic core of the ribosome, the peptidyl transferase center (PTC). oncotarget.com The N-terminal region of the bound peptide extends into the PTC, a site that is critical for peptide bond formation. nih.govoncotarget.com This position sterically clashes with the binding site for the incoming aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site (acceptor site). nih.govoup.comunits.it Consequently, this compound physically prevents the delivery and proper accommodation of the aa-tRNA, which is an essential substrate for protein synthesis. nih.govnih.govresearchgate.netnih.gov This blockade of the A-site is a hallmark mechanism of Class I PrAMPs. mdpi.comoup.com

This compound's action occurs at a very early stage of protein synthesis. frontiersin.orgmdpi.com It allows the initial assembly of the 70S initiation complex, where the ribosome, mRNA, and the initiator tRNA come together at the start codon. oup.comunits.it However, it prevents the subsequent transition from this initiation phase to the elongation phase. nih.govgenscript.comrcsb.orgnih.govoup.comunits.itresearchgate.netinnislab.org Because the first aa-tRNA cannot enter the A-site to pair with the second codon, the ribosome cannot form the first peptide bond and move along the mRNA. mdpi.comoncotarget.com This interference results in the ribosome becoming stalled at the start codon, effectively terminating protein synthesis before it can truly begin. mdpi.comoncotarget.com

Specificity of Ribosomal Inhibition

An important aspect of antimicrobial peptides developed for therapeutic use is their selectivity for bacterial targets over host cells. PrAMPs, including this compound, generally demonstrate this crucial specificity. frontiersin.orgnih.gov

This compound and related PrAMPs exhibit potent activity against Gram-negative bacteria while having low toxicity toward eukaryotic cells. frontiersin.orgnih.gov This selectivity arises from structural and functional differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. oup.comgeeksforgeeks.org Although the PTC is highly conserved across all domains of life, subtle yet significant differences exist in the architecture of the NPET. oncotarget.com These differences are believed to be the basis for the preferential binding of this compound to the bacterial ribosome. oup.comunits.it While the core mechanism involves blocking the A-site, the specific interactions that anchor the peptide within the prokaryotic NPET are less favorable in the eukaryotic counterpart. units.itoncotarget.com

Table 2: Comparison of Prokaryotic and Eukaryotic Translation Features Relevant to this compound Specificity
FeatureProkaryotic (Bacterial)Eukaryotic (Mammalian)Relevance to Specificity
Ribosome Size70S (30S + 50S subunits)80S (40S + 60S subunits)Overall structural differences in size and composition affect the NPET architecture. geeksforgeeks.orgunacademy.com
InitiationShine-Dalgarno sequence5' cap scanning mechanismWhile this compound acts after initiation complex formation, differences in initiation factors and rRNA could influence binding. geeksforgeeks.orgpressbooks.pubyoutube.com
NPET CompositionDefined by specific 23S rRNA and proteins (uL4, uL22)Defined by 28S rRNA and different proteinsSubtle variations in rRNA sequence and protein loops within the tunnel likely create a higher-affinity binding site in 70S ribosomes for PrAMPs. oup.comunits.it
Observed ActivityHigh inhibition of protein synthesisLow to no inhibition of protein synthesisDemonstrates the functional outcome of the structural differences; this compound is selective for the prokaryotic machinery. frontiersin.orgnih.gov

Implications for Selective Antimicrobial Activity

The selective antimicrobial activity of this compound is intrinsically linked to its non-lytic mechanism of action. austinpublishinggroup.comresearchgate.net Unlike membrane-disrupting peptides that can be indiscriminately toxic to both bacterial and mammalian cells, this compound's reliance on specific intracellular targets and transport systems provides a basis for its selectivity. austinpublishinggroup.com Its activity is primarily directed against Gram-negative bacteria. nih.govresearchgate.net This specificity arises from its ability to be recognized and internalized by transport proteins present in the bacterial inner membrane, a feature absent in eukaryotic cells. austinpublishinggroup.com The intracellular targets of this compound, such as the bacterial ribosome, are also structurally distinct from their eukaryotic counterparts, further contributing to its selective toxicity. austinpublishinggroup.comuni-muenchen.de

Interaction with Bacterial Chaperone Proteins

Binding to Heat Shock Protein DnaK and GroEL

Early investigations into the mechanism of proline-rich antimicrobial peptides (PrAMPs) suggested that the bacterial heat shock protein DnaK was a primary intracellular target. austinpublishinggroup.comunits.itoup.com DnaK is a crucial chaperone protein involved in protein folding and responding to cellular stress. nih.gov The hypothesis was that by binding to DnaK, these peptides could disrupt essential protein quality control processes, leading to bacterial growth inhibition. researchgate.netnih.gov However, research has indicated that this compound, along with some other PrAMPs like metchnikowins, does not significantly interact with bacterial DnaK. nih.govroyalsocietypublishing.org Fluorescence resonance energy transfer (FRET)-based assays failed to demonstrate a significant binding affinity between this compound and DnaK. nih.govroyalsocietypublishing.org Information regarding the interaction of this compound with another key chaperone, GroEL, is not prominently featured in the reviewed literature.

Reassessment of DnaK Interaction Relevance for Antimicrobial Efficacy

The initial theory positing DnaK as the universal target for PrAMPs has been significantly challenged and revised. austinpublishinggroup.comunits.itoup.com Subsequent studies demonstrated that PrAMPs like apidaecin, oncocin, and Bac7 retained their antimicrobial potency against bacterial strains that lacked the dnaK gene. units.itoup.com This finding strongly indicated that DnaK was not the sole or even the primary determinant of their antibacterial activity. units.itoup.com For this compound specifically, experimental data directly shows a lack of significant binding to DnaK. nih.govroyalsocietypublishing.org This evidence, combined with the broader reassessment of the role of DnaK for other PrAMPs, firmly establishes that the antimicrobial efficacy of this compound is not dependent on its interaction with this chaperone protein. austinpublishinggroup.comresearchgate.netnih.gov Instead, the primary mechanism of action is now understood to be the inhibition of protein synthesis via binding to the bacterial ribosome. austinpublishinggroup.comuni-muenchen.deunits.it

Translocation Mechanisms Across Bacterial Membranes

Role of Inner Membrane Transporters (e.g., SbmA, YgdD, MdtM)

The entry of non-lytic PrAMPs like this compound into the bacterial cytoplasm is a critical step that is mediated by specific inner membrane transporter proteins. nih.govresearchgate.net The primary transporter identified for many PrAMPs in Gram-negative bacteria is SbmA. units.itoup.comresearchgate.net YgdD has been identified as a probable secondary transporter for some insect PrAMPs. nih.govresearchgate.net More recently, the multidrug efflux pump MdtM has also been implicated in the transport of certain PrAMPs. uni-muenchen.deuni-muenchen.de The reliance on these transport systems is a key factor in the selective activity of these peptides, as these specific transporters facilitate their entry into bacterial cells but not mammalian cells. austinpublishinggroup.com While the direct role of SbmA, YgdD, and MdtM in the specific uptake of this compound has not been as extensively detailed as for peptides like oncocin or apidaecin, the general mechanism for this class of peptides involves these transporters. nih.govresearchgate.netuni-muenchen.de

Biosynthesis and Biogenesis of Metalnikowin I

Genomic Context and Gene Encoding of METALNIKOWIN I Precursors

The genetic basis for this compound is found within the host organism's genome. Research on the closely related and well-studied Drosophila peptide, Metchnikowin, provides a model for this process. The gene encoding the Metchnikowin precursor was successfully isolated by screening a genomic library of Drosophila melanogaster. epfl.ch This indicates that the peptide originates from a single, specific gene locus rather than a cluster of genes responsible for enzymatic synthesis. The gene itself contains the necessary information for a precursor peptide, which is larger than the final active molecule.

Ribosomal Synthesis and Post-Translational Processing

As a peptide, this compound is assembled by ribosomes, the cellular machinery responsible for translating mRNA into polypeptide chains. nih.govu-bordeaux.fr This process is fundamental to its identity as a ribosomally synthesized and post-translationally modified peptide (RiPP).

This compound is initially synthesized as an inactive, larger precursor known as a prepropeptide. mdpi.com Studies on the analogous peptide Metchnikowin show it is first produced as a 52-amino-acid prepropeptide. mdpi.com This precursor contains a signal peptide, which directs the nascent polypeptide for secretion, and a pro-sequence. Following translation, this prepropeptide undergoes proteolytic cleavage, where specific enzymes remove the signal and pro-sequences to release the mature, active peptide—in the case of Metchnikowin, a 26-amino-acid final product. mdpi.comnih.gov This maturation process is a critical step, ensuring the peptide is activated only after synthesis and secretion. pdbj.org

Beyond the essential proteolytic cleavage of the prepropeptide, this compound is notable for its lack of other complex post-translational modifications (PTMs). wikipedia.orgthermofisher.com Unlike many other antimicrobial peptides that may undergo glycosylation, methylation, or the formation of disulfide bridges to ensure their structure and function, proline-rich peptides like this compound derive their activity from their specific amino acid sequence and resulting three-dimensional structure, which does not depend on such additional chemical alterations. ethz.chabcam.com

Regulation of this compound Expression in Host Organisms

The production of this compound is tightly controlled and is a key component of the host's innate immune response. nih.govifremer.fr Its expression is not constant but is instead rapidly induced when the host detects a pathogenic threat.

Synthesis of this compound is triggered by microbial infection. muni.cz In insects like Drosophila, the gene encoding the precursor peptide is strongly induced in the fat body (an organ analogous to the mammalian liver) upon septic injury or microbial challenge. epfl.chmdpi.com This inducible system ensures that the potent antimicrobial peptide is produced in significant quantities precisely when and where it is needed to combat invading pathogens. ifremer.fr

The regulation of the gene encoding the Metalnikowin precursor is managed by complex immune signaling pathways. Research on the Metchnikowin gene in Drosophila demonstrates that its expression is uniquely controlled by two distinct signaling cascades: the Toll pathway, which is primarily responsible for antifungal responses, and the Immune deficiency (Imd) pathway, which typically mediates antibacterial responses. epfl.ch The Metchnikowin gene remains inducible even if one of these pathways is non-functional; however, its expression is completely abolished in double mutants where both pathways are inactive. epfl.ch

This dual regulation is reflected in the gene's promoter region, which contains several putative cis-regulatory motifs that act as binding sites for transcription factors activated by these pathways. epfl.ch

Table 1: Putative Cis-Regulatory Motifs in the Metchnikowin Gene Promoter

Regulatory MotifAssociated Pathway/FunctionReference
Rel sites (κB-like motifs) Key targets for transcription factors of the Toll and Imd pathways. epfl.ch
GATA motifs Involved in the regulation of various immune-related genes. epfl.ch
Interferon Consensus Response Elements (ICRE) Suggests links to conserved elements of innate immunity. epfl.ch
NF-IL6 Response Elements Binds transcription factors involved in inflammatory and immune responses. epfl.ch

Table 2: Key Factors in this compound Biosynthesis and Regulation

FactorTypeRoleReference
Metchnikowin Gene GeneEncodes the prepropeptide precursor. epfl.ch
Ribosome Cellular MachineryTranslates mRNA into the precursor peptide. nih.gov
Proteolytic Enzymes EnzymeCleave the prepropeptide to yield the mature peptide. mdpi.comnih.gov
Toll Pathway Signaling CascadeInduces gene expression in response to fungal and some bacterial challenges. epfl.ch
Imd Pathway Signaling CascadeInduces gene expression in response to bacterial challenges. epfl.ch
Fat Body Tissue/OrganPrimary site of synthesis upon immune induction. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Metalnikowin I Analogues

Systematic Mutational Analysis of METALNIKOWIN I

This compound, like other proline-rich antimicrobial peptides (PrAMPs), exerts its antimicrobial effect by entering the bacterial cell and inhibiting protein synthesis. oup.com Crystal structures have revealed that this compound binds within the peptide exit tunnel of the bacterial 70S ribosome. pdbj.orgoup.com This binding physically obstructs the passage of newly synthesized polypeptide chains and interferes with the placement of aminoacyl-tRNA in the A-site, thereby halting translation. oup.comoup.com

The binding orientation of this compound is inverted compared to a nascent polypeptide chain, a feature it shares with other insect-derived PrAMPs like oncocin and pyrrhocoricin. oup.com Mutational studies have shown that this orientation is key to its function. High-throughput analysis of this compound mutants revealed that beneficial mutations, which increase the peptide's activity, are often located at the C-terminus. nih.govbiorxiv.org This is consistent with its binding mode, where the C-terminal end extends into the ribosomal exit tunnel. nih.govbiorxiv.org Conversely, the core of the peptide, particularly the Pro-Arg-Pro (PRP) motif, is highly intolerant to mutations, indicating its critical role in anchoring the peptide to the ribosome. nih.gov The interaction is primarily with the 23S ribosomal RNA (rRNA) of the large ribosomal subunit, and this binding site is highly conserved across many bacterial species. nih.gov

Residue/RegionMutational ToleranceRole in Function
C-Terminus Tolerant to beneficial mutationsExtends into the ribosomal exit tunnel; modifications can enhance potency. nih.govbiorxiv.org
PRP Motif Intolerant; mutation eliminates activityCritical for ribosomal binding and anchoring. nih.govbiorxiv.org
Non-PRP Prolines Readily tolerate mutationLess critical for the core binding interaction compared to the PRP motif proline. nih.gov

Proline residues are a defining characteristic of this compound and related PrAMPs, typically comprising a significant portion of the sequence. nih.gov this compound is a 15- or 16-amino-acid peptide containing four or five proline residues. nih.gov The distribution of these prolines, rather than just their total number, is crucial for functional mechanics.

Sequence-function mapping has demonstrated a stark difference in the functional importance of different proline residues within this compound. nih.govbiorxiv.org The proline located within the central PRP motif is indispensable for activity; its mutation leads to a complete loss of function. nih.govbiorxiv.org This highlights the motif's role as the primary recognition and binding element. In contrast, prolines located outside of this core motif exhibit substantial mutational tolerance, suggesting they play a more structural or supporting role that is not as sensitive to substitution. nih.govbiorxiv.org This differential importance allows for greater flexibility in designing analogues, where non-essential prolines can be modified to potentially improve other properties, such as solubility or stability, without compromising the core mechanism of action.

Sequence-Function Mapping Methodologies

To navigate the vast sequence space of potential peptide analogues, high-throughput methodologies are essential for mapping the relationship between sequence and function. nih.gov These approaches allow for the simultaneous testing of thousands of variants, providing a comprehensive landscape of mutational effects.

A powerful technique used to study this compound is the Sequence-Activity Mapping of AMPs via Depletion (SAMP-Dep) assay. nih.govnih.gov This method involves creating a large library of peptide variants, which are then expressed inside a host bacterium (e.g., E. coli). nih.gov The expression of potent antimicrobial peptides inhibits the growth of their host cells. By using deep sequencing to count the frequency of each genetic variant before and after a period of induced expression, researchers can identify which peptide sequences are depleted from the population. nih.gov The degree of depletion serves as a direct measure of the peptide's antimicrobial potency. nih.govnih.gov

The application of SAMP-Dep to this compound involved the characterization of approximately 26,000 mutants. nih.govbiorxiv.org The assay proved to be highly reproducible and robust, providing a detailed map of the sequence-activity landscape. nih.govbiorxiv.org This comprehensive analysis confirmed the critical nature of the PRP motif and the mutational flexibility of the C-terminus and non-PRP prolines. nih.gov The variants identified through this platform can then be synthesized and tested exogenously to confirm their enhanced potency or altered specificity. biorxiv.org

SAMP-Dep Assay Findings for this compoundDetails
Number of Mutants Characterized ~26,000 nih.govbiorxiv.org
Reproducibility High, with correlation coefficients of 0.90 between replicates. nih.govbiorxiv.org
Key Finding 1 Mutations within the PRP motif eliminate antimicrobial activity. nih.govbiorxiv.org
Key Finding 2 Non-PRP proline sites exhibit substantial mutational tolerance. nih.govbiorxiv.org
Key Finding 3 Beneficial mutations were identified at the C-terminus, consistent with its binding orientation in the ribosome. nih.govbiorxiv.org

Computational modeling serves as a vital complement to experimental techniques, offering structural and energetic insights into how this compound interacts with its ribosomal target. nih.govresearchgate.net The availability of high-resolution crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome provides an essential starting point for these in silico studies. pdbj.orgoup.com

Using techniques such as molecular dynamics (MD) simulations and peptide-protein docking, researchers can model the dynamic behavior of the peptide within the ribosomal exit tunnel. researchgate.net These models help to visualize the specific hydrogen bonds, van der Waals forces, and stacking interactions between the peptide's amino acids and the nucleotides of the 23S rRNA. oup.com Computational approaches can also be used to predict the impact of mutations on binding affinity and to calculate the free energy of binding, providing a theoretical rationale for experimentally observed SAR data. nih.gov This synergy between computational modeling and high-throughput experimental screening accelerates the rational design of novel peptide analogues with desired therapeutic profiles. researchgate.net

Design Principles for Enhancing this compound Analogue Potency and Selectivity

The rational design of this compound analogues is a meticulous process focused on optimizing the peptide's interaction with its biological target, primarily the bacterial ribosome. Key design principles involve strategic modifications to the amino acid sequence to bolster antimicrobial potency and selectivity, alongside enhancing peptide stability for improved bioavailability and efficacy.

Modifications to the amino acid sequence of this compound are a primary strategy for enhancing its biological activity. High-throughput screening techniques have provided detailed maps of its sequence-activity landscape, revealing which positions are amenable to substitution and which are critical for function. biorxiv.orgnih.gov

Key findings from these studies indicate:

C-Terminus Modification : The C-terminus of this compound has been identified as a region where mutations can be beneficial, potentially leading to increased potency. biorxiv.orgnih.gov

Proline Residue Sensitivity : As a proline-rich antimicrobial peptide, the positioning and conservation of proline residues are crucial. Mutational analysis shows that prolines within the conserved Pro-Arg-Pro (PRP) motif are essential, and their mutation can eliminate activity. Conversely, proline residues outside this motif exhibit greater tolerance to substitution. biorxiv.orgnih.gov

Homologous Mutations : Studies have shown that homologous mutations, particularly at alternating sites on one face of the peptide, are generally well-tolerated in proline-rich AMPs. biorxiv.orgnih.gov

The following table summarizes the observed effects of amino acid modifications on this compound and related peptides.

Modification StrategyLocus/Residue TypeObserved Effect on ActivityReference
Substitution C-TerminusBeneficial mutations can enhance potency. biorxiv.org
Substitution Proline in PRP MotifMutation eliminates antimicrobial activity. biorxiv.orgnih.gov
Substitution Proline outside PRP MotifReadily tolerates mutation without loss of function. biorxiv.orgnih.gov
Substitution Introduction of Cationic Residues (e.g., Arginine)Can significantly increase antimicrobial potency and selectivity. mdpi.commdpi.com
Single Amino Acid Substitution VariousCan lead to significant changes in target specificity. nih.gov

Variants of this compound identified through these strategic modifications have demonstrated either increased potency or enhanced specificity against various Gram-negative bacterial strains. biorxiv.orgnih.gov

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. nih.gov Therefore, enhancing the stability of this compound analogues is as crucial as improving their potency. Furthermore, modifications must not compromise, and should ideally enhance, the peptide's engagement with its ribosomal target.

Enhancing Proteolytic Stability: The C-terminus of proline-rich peptides is not only important for activity but can also be a primary site for proteolytic cleavage. nih.gov Strategies to improve stability often focus on modifying the peptide backbone or incorporating unnatural amino acids. mdpi.comnih.gov

Incorporation of Non-Standard Amino Acids : Introducing non-proteinogenic amino acids can render the peptide resistant to standard proteases, thereby increasing its half-life in biological systems. mdpi.comnih.govmdpi.com

Backbone Modification : Techniques such as N-methylation can protect specific amide bonds from cleavage, although this can sometimes negatively impact activity and must be evaluated carefully. nih.gov

Conformational Constraint : Introducing structural constraints, such as cyclization or stapling, can lock the peptide into its bioactive conformation. mdpi.comrsc.org This pre-organization can reduce the entropic penalty of binding to its target and protect against enzymatic degradation by making cleavage sites less accessible.

Improving Target Engagement: For this compound, the target is the bacterial ribosome, and its mechanism involves extending into the ribosomal exit tunnel. biorxiv.orgnih.gov

Conformational Stabilization : A more rigid, stable structure achieved through methods like cyclization can lead to higher affinity for the target protein. rsc.org

Residue Optimization : Modifications to the segment of the peptide that interacts with the ribosomal exit tunnel are critical. Epistatic effects, where the functional outcome of one mutation depends on the presence of another, have been observed in this region, highlighting the complexity of optimizing target engagement. biorxiv.orgnih.gov

The table below outlines key considerations and strategies for improving the stability and target engagement of peptide analogues.

ConsiderationStrategyPotential OutcomeReference
Proteolytic Degradation Incorporation of non-proteinogenic amino acidsIncreased resistance to proteases, longer biological half-life. mdpi.comnih.gov
Proteolytic Degradation Backbone modifications (e.g., N-methylation)Protection of specific cleavage sites. nih.gov
Conformational Flexibility Cyclization / StaplingStabilized bioactive conformation, improved resistance to proteases. rsc.org
Target Binding Affinity Conformational StabilizationEnhanced receptor/target affinity due to reduced entropic penalty. rsc.orgnih.gov
Target Interaction Modification of key binding residuesOptimized interaction with the target site (e.g., ribosomal tunnel). biorxiv.orgnih.gov

By integrating these design principles, researchers can systematically engineer this compound analogues with a superior therapeutic profile, characterized by high potency, specificity, and stability.

Advanced Analytical and Biophysical Methodologies for Metalnikowin I Research

High-Resolution Structural Determination Techniques

The static and dynamic three-dimensional architecture of Metalnikowin I, particularly in complex with its cellular target, the ribosome, is fundamental to deciphering its inhibitory mechanism. X-ray crystallography and cryo-electron microscopy are the principal techniques employed for this purpose.

X-ray Crystallography for Peptide-Ribosome Complex Structures

X-ray crystallography has been pivotal in providing a high-resolution, static snapshot of this compound bound to the bacterial ribosome. Researchers have successfully determined the crystal structure of this compound in a complex with the 70S ribosome from Thermus thermophilus. researchgate.netoup.comunits.ituni-muenchen.de These studies reveal that the peptide binds within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. researchgate.netuni-muenchen.denih.govresearchgate.net

Key findings from crystallographic studies show that this compound adopts an extended conformation and binds in a reverse orientation compared to a typical nascent polypeptide chain. oup.comunits.ituni-muenchen.de Its N-terminus extends towards the peptidyl transferase center (PTC), sterically overlapping with the binding site for the aminoacyl-tRNA (A-site). researchgate.netnih.govbiorxiv.org This structural arrangement provides a clear basis for its mechanism of action: by physically blocking the A-site, this compound prevents the accommodation of incoming aminoacyl-tRNAs, thereby arresting the translation elongation cycle after initiation. researchgate.netoup.comunits.it The crystal structures were resolved at resolutions of approximately 2.9 Å, allowing for detailed mapping of the interactions between the peptide and specific 23S rRNA nucleotides and ribosomal proteins. units.it

Table 1: X-ray Crystallography Data for this compound-Ribosome Complex
ParameterDetailsReference
PDB ID5FDU, 5HCP researchgate.net
Biological TargetThermus thermophilus 70S Ribosome oup.comunits.it
Resolution~2.9 Å units.it
Binding LocationNascent Peptide Exit Tunnel (NPET) researchgate.netuni-muenchen.denih.gov
Inhibitory MechanismBlocks A-site, preventing tRNA binding and translation elongation researchgate.netoup.comunits.it

Cryo-Electron Microscopy (Cryo-EM) for Dynamic Structural States

While X-ray crystallography provides a detailed but static image, the ribosome is an inherently dynamic molecular machine. Cryo-electron microscopy (Cryo-EM) is a powerful complementary technique that allows for the visualization of macromolecules in various functional states. By flash-freezing samples in vitreous ice, Cryo-EM can capture ensembles of particles, which can then be computationally sorted to reconstruct multiple conformational states from a single experiment. nih.govbiorxiv.orgresearchgate.net

Although specific Cryo-EM studies focusing solely on this compound are not extensively documented, the technique has been successfully applied to study other PrAMPs, like Drosocin and Api137, in complex with the ribosome. nih.govbiorxiv.orgresearchgate.netnih.gov For this compound, Cryo-EM could reveal transient conformational changes in both the peptide and the ribosome upon binding. It could help to understand if the peptide induces specific ribosomal rearrangements or if it selectively binds to a pre-existing ribosomal conformation. This is particularly relevant for understanding the dynamics of translation inhibition and could capture intermediate states that are not observable in a crystal lattice. researchgate.netnih.gov

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are essential for characterizing the structure of this compound in solution and for confirming its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution, an environment that more closely mimics physiological conditions than a crystal. google.com While the ribosome-bound structure of this compound is well-defined by crystallography, its unbound conformation in the cytoplasm is likely more flexible.

NMR studies, though not yet published specifically for this compound, would be invaluable. uni-muenchen.de Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide distance restraints between protons to define the peptide's solution structure, revealing whether it is largely unstructured or adopts a preferred conformation prior to target engagement. google.com Furthermore, NMR can be used to study the interactions of this compound with model membranes or other cellular components, providing a more complete picture of its journey to the ribosome. google.com

Mass Spectrometry for Peptide Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the fundamental characterization of peptides like this compound. nih.gov It is used to precisely determine the molecular weight of the synthesized or isolated peptide, thereby confirming its identity and purity. rsc.orgacs.org

Tandem mass spectrometry (MS/MS) is employed for de novo sequencing or to verify the amino acid sequence of the peptide. acs.org In this method, the peptide is ionized and fragmented in a controlled manner, and the resulting fragment ions (typically b- and y-ions) are analyzed. The mass differences between consecutive fragment ions correspond to specific amino acid residues, allowing for the reconstruction of the peptide's sequence. nih.gov This technique is crucial for quality control in synthetic peptide production and for identifying the peptide from biological sources. rsc.org

Table 2: Mass Spectrometry Data for this compound
ParameterInformation ProvidedReference
Amino Acid SequenceVDKPDYRPRPRPPNM nih.gov
Molecular Weight (Monoisotopic)1856.02 Da (Calculated) nih.gov
MS/MS FragmentationProvides sequence confirmation via b- and y-ion series acs.org
ApplicationPeptide identification, sequence verification, purity assessment rsc.orgacs.org

Biochemical and Biophysical Assays for Mechanistic Investigations

Complementing high-resolution structural methods, a variety of biochemical and biophysical assays are employed to probe the functional consequences of the this compound-ribosome interaction. These assays provide quantitative data on binding affinity, kinetics, and the specific stage of translation that is inhibited.

In vitro translation inhibition assays are a cornerstone of this research. Using cell-free translation systems (e.g., from E. coli), researchers can measure the concentration-dependent inhibition of protein synthesis by this compound. oup.comunits.it To pinpoint the exact step of inhibition, a "toeprinting" assay is used. This reverse transcription-based assay maps the precise location of stalled ribosomes on an mRNA template, confirming that this compound allows the formation of the 70S initiation complex but prevents the binding of the first aminoacyl-tRNA, thus halting the transition to the elongation phase. oup.com

Competition assays have also been used to demonstrate that this compound's binding site in the NPET overlaps with that of other known exit tunnel-binding antibiotics, such as erythromycin (B1671065). researchgate.netoup.com Other biophysical techniques, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), could be applied to determine the thermodynamic and kinetic parameters (e.g., binding affinity (Kd), association/dissociation rates) of the peptide-ribosome interaction, providing a deeper quantitative understanding of the binding event.

In Vitro Protein Synthesis Inhibition Assays

The primary mechanism of action for this compound, a proline-rich antimicrobial peptide (PrAMP), is the inhibition of bacterial protein synthesis. asm.org To elucidate this activity, researchers employ various in vitro (cell-free) translation assays. These systems utilize bacterial lysates or purified components to reconstruct the protein synthesis machinery outside of a living cell, allowing for direct measurement of a compound's inhibitory effect on the translation process itself. asm.orgfishersci.com

A principal technique used in this context is the toe-printing assay . oup.com This method can precisely identify the point at which a ribosome is stalled on a messenger RNA (mRNA) template due to an inhibitor. For PrAMPs like this compound, toe-printing analysis has revealed that they typically arrest the ribosome at or near the initiator codon. oup.com This indicates that this compound interferes with the transition from the initiation phase to the elongation phase of protein synthesis. uni-muenchen.denih.gov The assay is often performed using a coupled transcription-translation system, such as the PURExpress® kit, where the synthesis of a specific mRNA and its subsequent translation occur in the same reaction mixture. oup.comoup.com

Another common approach involves in vitro translation assays that measure the synthesis of a reporter protein, such as firefly luciferase. asm.orgnih.gov In this setup, a bacterial cell lysate (e.g., from E. coli) is programmed with an mRNA template encoding the reporter. nih.gov The addition of this compound to this system results in a dose-dependent decrease in the production of luciferase, which is quantified by measuring luminescence. nih.gov This provides a clear and measurable readout of translation inhibition. These assays can distinguish between effects on transcription and translation by using either a DNA template (for coupled transcription-translation) or a direct mRNA template (for translation only). nih.gov

Assay TypeSystem/Kit UsedKey Finding for this compound & Similar PrAMPsReference
Toe-Printing AssayPURExpress® In Vitro Protein Synthesis SystemInhibits the initiation stage of protein synthesis by stalling the ribosome at the initiator codon. oup.com
Cell-Free Translation AssayE. coli Lysate-based Coupled Transcription-TranslationEffectively inhibits the synthesis of reporter proteins (e.g., luciferase) in a dose-dependent manner. asm.orgnih.gov

Ribosome Binding and Competition Assays

Structural and biochemical studies have confirmed that the bacterial ribosome is the direct molecular target of this compound. nih.gov High-resolution X-ray crystallography has been instrumental in defining this interaction, providing atomic-level detail of the peptide bound to the 70S ribosome of Thermus thermophilus. nih.gov These structural studies show that this compound, along with other insect-derived PrAMPs like Pyrrhocoricin, binds within the polypeptide exit tunnel (PET) of the large ribosomal subunit. nih.govresearchgate.net The peptide binds in a reverse orientation compared to a nascent polypeptide chain, effectively blocking the path for newly synthesized proteins and preventing the binding of aminoacyl-tRNA to the A-site. nih.gov

To corroborate these structural findings and investigate the specificity of the binding site, competition assays are performed. These assays determine whether the binding of this compound physically overlaps with that of other known ribosome-targeting antibiotics. uni-muenchen.de It has been demonstrated that PrAMPs, including this compound, compete with macrolide antibiotics such as erythromycin, which have a well-characterized binding site within the PET. uni-muenchen.denih.gov Such experiments are often conducted using methods like competitive fluorescence polarization (FP) assays. researchgate.net In a typical FP assay, a fluorescently labeled version of a PrAMP is incubated with the 70S ribosome. The addition of an unlabeled competitor, like this compound or erythromycin, displaces the labeled peptide, leading to a measurable change in fluorescence polarization. researchgate.net This confirms that they share a common or overlapping binding site. nih.govresearchgate.net

Assay/MethodologyTargetBinding SiteKnown Competing MoleculesReference
X-Ray CrystallographyThermus thermophilus 70S RibosomePolypeptide Exit Tunnel (PET)Oncocin, Pyrrhocoricin, Bac7 nih.gov
Competitive Binding/Displacement AssaysBacterial 70S RibosomePolypeptide Exit Tunnel (PET)Erythromycin, Chloramphenicol, Oncocin uni-muenchen.denih.govresearchgate.net

Quantitative Analysis of Peptide-Target Interactions

Quantifying the interaction between this compound and its molecular targets is crucial for understanding its potency and mechanism. Beyond the ribosome, PrAMPs are also known to interact with the bacterial chaperone protein DnaK. tandfonline.comroyalsocietypublishing.org Various biophysical techniques are employed to measure the binding affinity and kinetics of these peptide-target interactions.

For peptide-protein interactions, such as this compound binding to DnaK, Fluorescence Resonance Energy Transfer (FRET) -based assays can be utilized. royalsocietypublishing.org In this method, a fluorescently labeled peptide and a quencher-labeled target protein are used. When the peptide binds to the protein, the fluorophore and quencher are brought into close proximity, resulting in a measurable decrease in fluorescence signal. This allows for the quantitative determination of binding. royalsocietypublishing.org

For interactions with the ribosome, Fluorescence Polarization (FP) is a powerful quantitative tool. By titrating fluorescently labeled this compound with increasing concentrations of the 70S ribosome, one can determine the dissociation constant (Kd), a measure of binding affinity. researchgate.net

In addition to experimental methods, in silico molecular docking has been used to predict and quantify the binding modes and affinities of this compound to both the ribosome and DnaK. tandfonline.com These computational approaches calculate estimated binding affinities and visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. These predictions often align with and help interpret experimental data, suggesting a high affinity of this compound for its targets. tandfonline.com Targeted quantitative proteomics methods, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), represent advanced techniques that could be applied to precisely quantify target proteins and their interactions within complex biological samples, further refining the understanding of this compound's activity. creative-proteomics.com

Target MoleculeAnalytical MethodType of Data GeneratedReference
DnaKFRET-based Peptide-Protein Interaction AssayQuantification of binding interaction. royalsocietypublishing.org
70S RibosomeFluorescence Polarization (FP) AssayBinding affinity (e.g., Dissociation Constant, Kd). researchgate.net
Ribosome, DnaKIn Silico Molecular DockingPredicted binding conformation and estimated binding affinity. tandfonline.com

Synthetic Biology and Engineering of Metalnikowin I and Its Derivatives

Solid-Phase Peptide Synthesis Strategies for METALNIKOWIN I and Analogues

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic peptides, including this compound and its analogues, for research and therapeutic development. beilstein-journals.orgchempep.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. nih.govyoutube.com The process allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, streamlining what would otherwise be a complex purification process at each step. nih.govyoutube.com

The most common approach for SPPS is the Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. beilstein-journals.org In this method, the N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, which is stable under acidic conditions but can be removed by a mild base, typically piperidine. chempep.com Side chains of amino acids with reactive functional groups are protected by acid-labile groups like tert-butyl (t-Bu). beilstein-journals.org

The synthesis cycle begins with the anchoring of the first C-terminal amino acid to the resin. youtube.com Subsequently, each cycle consists of two main steps: the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. beilstein-journals.orgyoutube.com This cycle is repeated until the desired peptide sequence of this compound or its analogue is fully assembled. youtube.com Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA). youtube.com

SPPS is highly versatile and allows for the incorporation of unnatural amino acids or chemical modifications into the peptide sequence, facilitating the creation of this compound analogues with altered stability, potency, or target specificity. beilstein-journals.orgnih.gov Automated synthesizers, including those using microwave assistance to enhance reaction rates, have made SPPS a rapid and reliable method for generating peptide libraries for screening and optimization. beilstein-journals.org

Table 1: Generalized Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

StepProcedureReagentsPurpose
1. SwellingThe solid support resin is swollen in an appropriate solvent.e.g., N,N-Dimethylformamide (DMF)To allow reagent access to the reactive sites on the resin.
2. DeprotectionThe N-terminal Fmoc protecting group is removed from the resin-bound amino acid or peptide.20% Piperidine in DMFTo expose the free amine for the next coupling reaction.
3. WashingThe resin is washed to remove excess deprotection reagent and the cleaved Fmoc byproduct.DMFTo purify the resin-bound peptide before the next step.
4. CouplingThe next Fmoc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.Fmoc-amino acid, a coupling agent (e.g., HATU), and a base (e.g., DIPEA)To form a new peptide bond and elongate the peptide chain.
5. WashingThe resin is washed to remove excess reagents and byproducts from the coupling reaction.DMFTo purify the newly elongated peptide.
6. RepeatSteps 2-5 are repeated until the desired peptide sequence is synthesized.
7. Cleavage & Final DeprotectionThe completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed.e.g., Trifluoroacetic acid (TFA) with scavengersTo release the final, unprotected peptide into solution for purification.

Genetic Engineering Approaches for Recombinant Production of PrAMPs

For large-scale production, chemical synthesis can be costly. Recombinant DNA technology offers a promising and scalable alternative for producing PrAMPs like this compound. nih.govmdpi.com This biological synthesis method involves genetically engineering a host organism, such as bacteria or yeast, to produce the desired peptide. nih.govcolab.ws

The general process begins with the chemical synthesis of the gene encoding this compound. This gene is then inserted into an expression vector, typically a plasmid, which is a small, circular piece of DNA. youtube.com This recombinant vector is then introduced into a suitable host organism. mdpi.com Escherichia coli is a widely used host due to its rapid growth, well-understood genetics, and high potential protein yield. youtube.com For instance, the gene for this compound has been successfully cloned into a pET expression plasmid and transformed into E. coli for sequence-activity mapping studies. nih.gov

Once the host cells have taken up the vector, they are cultured in large quantities in a fermenter. The expression of the target peptide is then induced, often by adding a chemical agent like Isopropyl β-D-1-thiogalactopyranoside (IPTG) that triggers gene transcription. youtube.com A significant challenge in producing AMPs is their potential toxicity to the host organism. nih.gov To circumvent this, peptides are often produced as inactive fusion proteins, where the AMP is linked to a larger, benign protein partner. This fusion strategy can also prevent proteolytic degradation of the peptide within the host cell and simplify the purification process. After harvesting the cells, the fusion protein is isolated, and the this compound peptide is cleaved from its fusion partner using a specific chemical or enzymatic reaction.

Table 2: Comparison of Common Host Systems for Recombinant AMP Production

Host SystemAdvantagesDisadvantages
Bacteria (e.g., E. coli) - Rapid growth and high cell densities
  • Well-established genetics and tools
  • High production yields
  • Low-cost culture media
  • - Can form insoluble inclusion bodies
  • Lacks post-translational modification machinery of eukaryotes
  • Potential for endotoxin (B1171834) contamination
  • Yeast (e.g., Pichia pastoris) - Eukaryotic system capable of some post-translational modifications
  • Can secrete proteins into the medium, simplifying purification
  • Generally Recognized as Safe (GRAS) status
  • - Slower growth compared to bacteria
  • Potentially lower yields than E. coli
  • Different glycosylation patterns than mammalian cells
  • Plants - Low production cost for large-scale production
  • Eukaryotic protein processing
  • Low risk of human pathogen contamination
  • - Long production timelines (plant growth)
  • Complex purification from plant tissues
  • Potential for environmental gene transfer
  • Computational Design of Novel this compound-Inspired Peptides

    Computational methods have become indispensable in modern peptide engineering, allowing for the rational design of novel molecules with enhanced properties before committing to expensive and time-consuming laboratory synthesis. nih.govnih.gov By using this compound as a structural template, these in silico approaches can rapidly explore a vast sequence space to identify new peptides with potentially superior antimicrobial activity or improved stability. researchgate.net

    The design process often starts with the creation of a virtual library of this compound analogues. This is achieved by systematically substituting amino acids at various positions in the native sequence. These virtual peptides are then subjected to in silico screening, where computational tools predict their fundamental physicochemical properties, such as molecular weight, net charge, and hydrophobicity. nih.gov Bioinformatics databases and prediction servers can be used to perform an initial screen for potential antimicrobial activity based on these features. nih.govbiorxiv.org

    Promising candidates from this initial screening are then advanced to more rigorous computational analysis using molecular dynamics (MD) simulations. nih.gov MD simulations provide an atomic-level "computational microscope" to observe how a peptide behaves over time in a simulated biological environment, such as in water or near a bacterial cell membrane. nih.govmdpi.com These simulations can reveal crucial information about the peptide's structural stability, its tendency to adopt specific secondary structures (e.g., helices), and the nature of its interaction with lipid bilayers, which is a key step for many AMPs. nih.govmdpi.commdpi.com By simulating the peptide's interaction with models of Gram-negative or Gram-positive bacterial membranes, researchers can gain insights into its mechanism of action and its potential for membrane disruption. nih.gov

    The data generated from in silico screening and MD simulations for a large set of this compound analogues can be used to develop predictive models. nih.gov These models, often based on machine learning algorithms, aim to establish a Quantitative Structure-Activity Relationship (QSAR). nih.govresearchgate.net A QSAR model identifies the key physicochemical or structural features of a peptide that correlate with its biological activity.

    Once a reliable model is built, it can be used to predict the antimicrobial potency of newly designed this compound-inspired sequences without the need for further simulation or experimental testing. researchgate.net This predictive capability dramatically accelerates the design-build-test cycle. Furthermore, computational docking, a method that predicts the preferred binding orientation of one molecule to another, can be used to model the interaction between a this compound analogue and its intracellular target, such as the bacterial ribosome. bbrc.in By calculating a binding score, these models can help prioritize peptides that are most likely to effectively inhibit their target, guiding the engineering of next-generation PrAMPs with high potency and specificity. biorxiv.org

    Ecological and Evolutionary Context of Metalnikowin I

    Role of METALNIKOWIN I in the Innate Immune Defense System of Palomena prasina

    This compound is an inducible antimicrobial peptide that forms a crucial part of the innate immune response of the green shield bug, Palomena prasina. nih.govdiva-portal.orguniprot.orguniprot.org As a component of the humoral immune system, it is synthesized and secreted into the hemolymph in response to bacterial infections. uniprot.orguniprot.orgmdpi.com The metalnikowins exist in several forms (including Metalnikowin-1, -2A, and -3), which are short peptides composed of 15-16 amino acids. mdpi.comnih.gov

    Unlike many other antimicrobial peptides that kill bacteria by creating pores in their cell membranes (a lytic mechanism), this compound employs a non-lytic mechanism of action. frontiersin.orgnih.gov It is actively transported across the bacterial membrane without causing significant damage and acts on intracellular targets. frontiersin.orgrcsb.org This targeted approach is a hallmark of many PrAMPs and contributes to their low toxicity against the host's own eukaryotic cells. embopress.org

    Research has shown that this compound is particularly effective against Gram-negative bacteria, although it is described as having a bacteriostatic effect, meaning it inhibits bacterial growth rather than killing the cells outright. mdpi.comnih.gov Its mode of action involves a stereospecific recognition of a target within the bacterium. nih.gov Specifically, this compound has been identified as a Class I PrAMP that inhibits protein synthesis. frontiersin.orgresearchgate.net Crystal structure analysis reveals that it binds within the nascent polypeptide exit tunnel of the bacterial 70S ribosome. frontiersin.orgrcsb.org This binding physically obstructs the path of newly synthesized proteins and prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting translation at the initiation step. nih.govrcsb.orgnih.gov

    Phylogenetic Relationships of Metalnikowins within the Broader PrAMP Family

    This compound belongs to a large and diverse family of proline-rich antimicrobial peptides (PrAMPs) found across many invertebrate species. mdpi.com Phylogenetic analysis shows that metalnikowins are closely related to other insect-derived PrAMPs, particularly those from the Hemiptera order, such as pyrrhocoricin from the fire bug (Pyrrhocoris apterus) and oncocin from the milkweed bug (Oncopeltus fasciatus). nih.govmdpi.comnih.gov For instance, the original oncocin peptide shows a 76.9% sequence identity with Metalnikowin-1. mdpi.com

    These peptides share conserved sequence features, most notably the Pro-Arg-Pro (PRP) motif, which is critical for their interaction with the ribosome. frontiersin.org The table below compares this compound with other prominent PrAMPs, illustrating their shared characteristics and highlighting the features that define their phylogenetic relationships.

    Peptide NameSource OrganismOrderLength (Amino Acids)Key Sequence Motif / Feature
    This compoundPalomena prasina (Green Shield Bug)Hemiptera16PRP motif, high proline content
    PyrrhocoricinPyrrhocoris apterus (Fire Bug)Hemiptera20PRP motif, glycosylated Threonine
    OncocinOncopeltus fasciatus (Milkweed Bug)Hemiptera20High proline and cationic residue content
    DrosocinDrosophila melanogaster (Fruit Fly)Diptera19Glycosylated Threonine, PRP-like motifs
    ApidaecinApis mellifera (Honey Bee)Hymenoptera18GNNRP "signature" sequence, PRPPHP motif

    The classification of PrAMPs into different classes (e.g., Class I and Class II) is based on their precise mechanism of inhibiting the ribosome. frontiersin.orgresearchgate.net Metalnikowin, pyrrhocoricin, and oncocin are all considered Class I PrAMPs because they block the elongation step of protein synthesis. frontiersin.orgbiorxiv.org This contrasts with Class II PrAMPs, like apidaecin, which primarily inhibit translation termination. researchgate.net The shared mechanism and conserved structural motifs among Class I PrAMPs underscore their common evolutionary origin. rcsb.org

    Evolutionary Adaptation and Diversification of PrAMPs in Invertebrates

    Antimicrobial peptides (AMPs) are ancient components of innate immunity, and their evolution reflects a continuous arms race between hosts and pathogens. researchgate.net The PrAMP family, in particular, demonstrates significant diversification across invertebrate lineages, from insects to crustaceans and mollusks. mdpi.comresearchgate.net This diversification is thought to be driven by processes such as gene duplication followed by positive selection, which accelerates the rate of amino acid substitutions and allows for the development of novel functions or specificities. mdpi.comresearchgate.net

    Despite sequence variability, which may confer specificity against different pathogens, many PrAMPs have converged on a non-lytic, intracellular mechanism of action. nih.govfrontiersin.org Targeting fundamental cellular machinery like the ribosome or chaperone proteins (e.g., DnaK) is an effective strategy that is less likely to be overcome by simple mutations in the pathogen's membrane. nih.govmdpi.com The evolution of different PrAMP classes (I and II) that target distinct stages of protein synthesis further illustrates the adaptive radiation of this peptide family, allowing for a multi-faceted defense strategy within the innate immune system of invertebrates. researchgate.net

    Future Research Trajectories and Non Clinical Translational Perspectives for Metalnikowin I

    Elucidation of Unresolved Mechanistic Aspects

    While the primary mechanism of Metalnikowin I is understood to be the inhibition of protein synthesis via ribosomal stalling, a deeper, more quantitative understanding of this process is required. nih.govmdpi.com

    This compound is known to function by binding to the 70S ribosome, which obstructs the A-site and prevents the initial steps of translation elongation, ultimately causing the ribosome to stall at the start codon. nih.gov However, the precise kinetics of this interaction remain largely uncharacterized. Future research should focus on a detailed kinetic analysis to dissect the various steps involved in this stalling mechanism.

    Table 1: Proposed Kinetic Parameters for this compound Ribosomal Stalling Analysis

    Parameter Research Question Potential Methodology
    Binding Affinity (Kd) What is the binding strength of this compound to the bacterial 70S ribosome? Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
    Association/Dissociation Rates (kon/koff) How quickly does this compound bind and unbind from the ribosome? SPR, In vitro translation assays with time-course measurements
    Ribosomal Pause Time For how long does a ribosome remain stalled at the start codon in the presence of this compound? In vitro translation and quantitative heelprinting assays nih.gov
    Stalling Efficiency What percentage of ribosomes are stalled by this compound at a given concentration? Ribosome profiling (Ribo-seq)

    The increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies. science.gov Investigating the synergistic potential of this compound with other antimicrobial agents could lead to more effective treatments. A synergistic effect occurs when the combined antimicrobial activity of two or more agents is greater than the sum of their individual effects. nih.gov

    A promising strategy involves pairing this compound with agents that have complementary mechanisms of action. nih.gov For instance, since this compound's target is intracellular (the ribosome), its efficacy could be enhanced by co-administration with an agent that increases the permeability of the bacterial cell membrane. mdpi.comnih.gov This would facilitate the entry of this compound into the cytoplasm, allowing it to reach its target more efficiently. Another approach could be to combine this compound with other protein synthesis inhibitors that target different stages of translation or different ribosomal sites, potentially creating a multi-pronged attack that is more difficult for bacteria to develop resistance against. Standard methodologies like the checkerboard assay can be employed to systematically screen for and quantify these synergistic interactions. nih.gov

    Table 2: Potential Synergistic Partners for this compound

    Class of Agent Example Compound Rationale for Synergy
    Membrane-Permeabilizing Agents Polymyxin B, Quaternary Ammonium Compounds (QACs) Increased uptake of this compound to its intracellular ribosomal target. nih.gov
    Other Ribosome-Targeting Antibiotics Tetracyclines, Macrolides Simultaneous disruption of different aspects of protein synthesis.
    Metallo-Antimicrobials Zinc (Zn2+), Silver (Ag+) Some antimicrobial peptides (metalloAMPs) show potentiated activity in the presence of metal ions. researchgate.netmdpi.com

    Discovery of Novel Molecular Targets

    Future research should aim to identify whether this compound also interacts with DnaK or other non-ribosomal targets within the bacterial cell. Unbiased proteomic approaches could be employed for this purpose. For instance, a tagged version of this compound could be synthesized and used as bait in pull-down assays with bacterial cell lysates. The interacting proteins could then be identified using mass spectrometry. Discovering novel molecular targets would provide a more complete picture of this compound's mechanism of action and could reveal new pathways to exploit for antimicrobial development. nih.gov

    Table 3: Potential Non-Ribosomal Molecular Targets for this compound

    Potential Target Cellular Function Rationale for Investigation Proposed Investigative Method
    DnaK (Hsp70) Protein folding and stress response Known target for other proline-rich antimicrobial peptides like pyrrhocoricin. mdpi.comnih.gov Co-immunoprecipitation, In vitro binding assays
    Other Chaperone Proteins Protein quality control Inhibition could lead to an accumulation of misfolded, toxic proteins. nih.gov Affinity Purification-Mass Spectrometry (AP-MS)

    Development of this compound-Based Research Tools

    The unique properties of this compound make it an excellent candidate for development into sophisticated molecular tools for basic research.

    By chemically modifying this compound, it can be converted into a high-precision probe to investigate the structure and function of the ribosome. nih.gov For example, attaching a fluorescent dye to the peptide would allow for its visualization within bacterial cells, providing insights into its uptake and subcellular localization.

    Furthermore, synthesizing a this compound analog with a photo-activatable cross-linking agent would enable researchers to permanently link the peptide to its binding site on the ribosome upon exposure to UV light. nih.gov Subsequent analysis of the cross-linked ribosomal RNA and proteins could precisely map the molecular contacts of the binding pocket at high resolution. These probes would be invaluable for studying the dynamics of translation and the mechanisms of ribosomal inhibition.

    Table 4: this compound-Based Probes and Their Applications

    Probe Type Modification Research Application
    Fluorescent Probe Covalent attachment of a fluorophore (e.g., FITC, Cy5) Visualizing cellular uptake and localization via fluorescence microscopy.
    Affinity Probe Attachment of a biotin tag Isolating and identifying binding partners (e.g., ribosome complexes) from cell lysates.

    Recent high-throughput studies have successfully mapped the sequence-function landscape of this compound, identifying specific amino acid positions where mutations can enhance its antimicrobial activity. nih.govbiorxiv.org This knowledge provides a foundation for engineering novel peptides with tailored properties. For example, variants with increased potency or altered bacterial specificity have already been created. biorxiv.org

    This engineering can be extended to create sophisticated tools for modulating cellular pathways. By fusing this compound to cell-penetrating peptides, its uptake into both bacterial and potentially eukaryotic cells could be enhanced. Furthermore, creating fusion constructs with other functional domains could allow for the targeted delivery of a protein synthesis inhibitor to specific cellular compartments or cell types. Such engineered peptides could serve as powerful research tools to selectively shut down protein synthesis with high temporal and spatial control, enabling detailed studies of the downstream consequences of translational arrest. nih.gov

    Table 5: Concepts for Engineered this compound Peptides

    Engineering Strategy Description Potential Application
    Enhanced Potency Variants Incorporating beneficial mutations identified through sequence-activity mapping. nih.gov Basic research on highly efficient ribosomal stalling.
    Altered Specificity Variants Modifying residues to change the target bacterial species. biorxiv.org Development of narrow-spectrum antimicrobial tools.
    Fusion with Cell-Penetrating Peptides (CPPs) Linking this compound to a sequence that facilitates membrane translocation. A tool to study the effects of ribosomal inhibition in a wider range of cell types.

    Advanced Pre-clinical Models for Mechanistic Validation (Excluding Human Clinical Data)

    The exploration of novel antimicrobial compounds necessitates a robust pre-clinical evaluation pipeline to thoroughly understand their mechanisms of action. For this compound, a proline-rich antimicrobial peptide (PR-AMP) isolated from the green shield bug Palomena prasina, advanced pre-clinical models offer the opportunity to elucidate its antibacterial properties beyond simple efficacy assays. nih.gov These models can provide critical insights into its interaction with bacteria in physiologically relevant environments and within a whole-organism context, without the inclusion of human clinical data.

    In vitro and Ex vivo Bacterial Efficacy Models

    In vitro Models

    Initial characterization of the antibacterial activity of this compound has been established through in vitro susceptibility testing. These assays are fundamental in determining the intrinsic potency of the peptide against various bacterial species. The primary method employed is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that prevents visible growth of a bacterium under defined laboratory conditions.

    Recent studies have utilized high-throughput techniques to map the sequence-activity relationship of this compound, providing a wealth of data on its efficacy. nih.govbiorxiv.org This has allowed for the characterization of thousands of its mutants and has shed light on the importance of specific residues for its antimicrobial function. nih.gov

    In vitro Efficacy of this compound against Escherichia coli
    Bacterial StrainAssay TypeMeasured ParameterResult
    Escherichia coliSequence-Activity Mapping via Depletion (SAMP-Dep)Robust self-inhibitionAchieved

    Ex vivo Models

    While in vitro models are crucial for initial screening, they lack the complexity of the host environment. Ex vivo models bridge this gap by utilizing tissues or organs outside of the living organism, thereby providing a more realistic milieu for assessing antimicrobial efficacy. mdpi.com For this compound, several ex vivo models could be proposed as future research trajectories to validate its mechanism of action.

    One such model is the use of porcine skin explants to simulate a wound infection. mdpi.com This model would allow for the investigation of this compound's ability to penetrate tissue and exert its antibacterial effect in the presence of host-derived factors. Another potential ex vivo model could involve the use of isolated primary cells, such as macrophages, to study the interaction of this compound with host immune cells and its activity against intracellular bacteria.

    In vivo Infection Models in Non-Human Organisms for Mechanistic Insights (e.g., C. elegans or insect models)

    To gain a deeper understanding of the mechanistic action of this compound within a living organism, non-human model systems are invaluable. These models allow for the study of host-pathogen interactions and the effect of the antimicrobial peptide in a complete biological system.

    Caenorhabditis elegans Model

    The nematode Caenorhabditis elegans has emerged as a powerful and ethically sound model for studying host-pathogen interactions and for the in vivo evaluation of antimicrobial compounds. nih.gov Its genetic tractability, transparent body, and well-characterized innate immune system make it an ideal platform for elucidating the mechanistic details of antimicrobial action. nih.gov

    For this compound, a C. elegans infection model could be employed to investigate various aspects of its function. For instance, by infecting the nematodes with a pathogenic bacterium and subsequently treating them with this compound, researchers could assess the peptide's ability to clear the infection and improve the survival of the worms. Furthermore, the use of fluorescently labeled bacteria and transgenic C. elegans strains with fluorescently tagged immune components could allow for the direct visualization of the peptide's effect on bacterial clearance and the host immune response.

    Insect Models

    Given that this compound is an insect-derived peptide, utilizing an insect model for in vivo mechanistic studies is a logical and relevant approach. The greater wax moth, Galleria mellonella, is a widely used insect model for studying microbial pathogenesis and the efficacy of antimicrobial agents. nih.govnih.govscienceopen.commdpi.commdpi.com Its immune system shares structural and functional similarities with the innate immune system of mammals, making it a suitable surrogate for preliminary in vivo studies. nih.govscienceopen.com

    In a G. mellonella infection model, larvae can be infected with a pathogen and then treated with this compound. nih.govnih.govscienceopen.commdpi.commdpi.com Key parameters to be measured would include larval survival rates, bacterial load in the hemolymph, and the activation of the insect's immune response, such as the induction of other endogenous antimicrobial peptides and the activity of hemocytes. scienceopen.com Such studies would provide valuable insights into the in vivo efficacy and the potential immunomodulatory properties of this compound.

    Q & A

    Q. What are the structural characteristics of METALNIKOWIN I, and how do they influence its antimicrobial activity?

    this compound is an insect-derived proline-rich antimicrobial peptide (PrAMP) that binds to the bacterial ribosome, inhibiting translation. X-ray crystallography (2.8–2.9 Å resolution) reveals its reverse orientation within the ribosomal tunnel, similar to other PrAMPs like Bac7 and pyrrhocoricin. Structural motifs critical for ribosomal interaction include hydrophobic residues and hydrogen-bonding networks with rRNA. Methodologically, synchrotron-based data collection (e.g., PROXIMA-1 beamline with DECTRIS PILATUS 6M detector) and software like Phaser and Coot are essential for model refinement and validation .

    Q. What experimental methodologies are recommended for determining the ribosomal binding mechanism of this compound?

    Key steps include:

    • Peptide synthesis : Solid-phase synthesis followed by HPLC purification to ensure purity and correct folding .
    • Crystallization and data collection : Use of synchrotron facilities (e.g., PROXIMA-1 beamline) with oscillation data merged for completeness .
    • Biochemical validation : In vitro translation assays to quantify inhibition efficacy, coupled with footprinting experiments to map ribosomal binding sites . Reproducibility requires detailed protocols for crystallization conditions and data processing (e.g., XDS software) .

    Q. How can researchers ensure reproducibility when studying this compound's interaction with bacterial ribosomes?

    Document all experimental parameters:

    • Material specifications : Batch details of synthetic peptides, bacterial strains, and ribosome isolation protocols .
    • Data transparency : Publish raw diffraction data and refinement statistics (e.g., MolProbity validation scores) in supplementary materials .
    • Replication controls : Include positive/negative controls (e.g., Bac7 or oncocin) in functional assays to benchmark results .

    Advanced Research Questions

    Q. How should researchers address contradictions in reported data regarding this compound's intracellular targets (e.g., DnaK vs. ribosome binding)?

    Early studies proposed DnaK as a target, but subsequent work showed activity in dnaK-null strains . To resolve contradictions:

    • Perform comparative assays using dnaK knockout strains and ribosome-binding mutants.
    • Use structural probes (e.g., cryo-EM) to visualize direct ribosomal interactions .
    • Systematically report unresolved data and alternative hypotheses in publications .

    Q. What advanced structural analysis techniques can resolve ambiguities in this compound's binding orientation within the ribosomal tunnel?

    Complementary approaches include:

    • Cryo-electron microscopy (cryo-EM) : Resolves dynamic binding states at near-atomic resolution .
    • Molecular dynamics simulations : Predicts conformational flexibility of this compound during ribosomal engagement .
    • Mutagenesis studies : Replace critical residues (e.g., arginine in Bac7’s RIRR motif) to test binding energy contributions .

    Q. How can in vitro translation assays be optimized to quantify this compound's inhibitory effects across bacterial species?

    • Use species-specific ribosomes (e.g., E. coli vs. Thermus thermophilus) to assess target conservation .
    • Standardize reporter systems (e.g., luciferase) and normalize inhibition rates to ribosome concentration .
    • Include error analysis for technical variability (e.g., triplicate runs with standard deviations) .

    Q. What strategies are effective for reconciling discrepancies between structural predictions and functional assays in this compound research?

    • Cross-validation : Combine surface plasmon resonance (SPR) for binding kinetics with structural data .
    • Dose-response curves : Correlate peptide concentration with ribosomal occupancy and translation inhibition .
    • Iterative refinement : Update structural models using functional data (e.g., mutagenesis results) to resolve conflicts .

    Q. How does this compound's binding mechanism differ from other PrAMPs like Bac7 and pyrrhocoricin?

    Unlike Bac7, which uses arginine residues for rRNA stacking, this compound relies on hydrophobic interactions. Methodologically:

    • Compare co-crystal structures to identify motif-specific binding patterns .
    • Conduct competitive binding assays with fluorescently labeled peptides .
    • Analyze phylogenetic conservation of target sites to explain species-specific efficacy .

    Methodological Guidelines

    • Data contradictions : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions .
    • Transparency : Archive raw data (e.g., diffraction images) and computational workflows (e.g., Phenix scripts) for peer review .
    • Interdisciplinary rigor : Integrate structural biology, biochemistry, and microbial genetics to address mechanistic complexity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.